2,5-Dibromo-1-benzothiophene 1,1-dioxide
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Overview
Description
“2,5-Dibromo-1-benzothiophene 1,1-dioxide” is a chemical compound with the molecular formula C8H4Br2O2S . It has an average mass of 323.989 Da and a monoisotopic mass of 321.829865 Da .
Synthesis Analysis
The synthesis of benzothiophene motifs, such as “2,5-Dibromo-1-benzothiophene 1,1-dioxide”, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, leading to the products .
Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-1-benzothiophene 1,1-dioxide” consists of a benzothiophene core with two bromine atoms attached at the 2 and 5 positions and two oxygen atoms attached at the 1 position, forming a 1,1-dioxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dibromo-1-benzothiophene 1,1-dioxide” include a density of 2.3±0.1 g/cm3, a boiling point of 434.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.4±3.0 kJ/mol, a flash point of 216.7±28.7 °C, and an index of refraction of 1.740 .
Scientific Research Applications
Biomimetic Synthesis
The compound is used in the biomimetic synthesis of nonsymmetrical thiophene-fused aromatic systems . This process was inspired by the biodegradation of benzothiophene .
Photophysical Properties
The photophysical properties of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides were explored both in solution and in the solid state . These properties are significant in materials science .
Fluorescence Characteristics
The compound exhibits excellent fluorescence characteristics, enabling various applications . These characteristics are particularly important in the field of optical materials .
Organic Field-Effect Transistors (OFETs)
Thiophene-fused π-systems, such as this compound, exhibit high photoluminescence quantum efficiency and excellent carrier mobility, making them significant in materials science for use in organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
The compound is also used in the production of organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum efficiency .
Organic Photovoltaics (OPVs)
The compound is used in the production of organic photovoltaics (OPVs) due to its excellent carrier mobility .
Electrochemical Synthesis
The compound is used in the electrochemical synthesis of benzothiophene motifs by the reaction of sulfonhydrazides with internal alkynes . This process is significant in the development of efficient methods for the construction of benzothiophene and its derivatives .
Medicinal Chemistry and Materials Science
Benzothiophenes, including this compound, have diverse applications in medicinal chemistry and materials science . They are also present in many natural products .
Mechanism of Action
Mode of Action
It is known that benzothiophene derivatives have been widely used in the synthesis of high-performance small molecule-based photovoltaic devices . This suggests that the compound may interact with its targets to induce changes that enhance the performance of these devices.
Biochemical Pathways
The compound’s synthesis involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate . This process may affect various biochemical pathways and their downstream effects.
Result of Action
The compound’s use in the synthesis of high-performance small molecule-based photovoltaic devices suggests that it may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2,5-dibromo-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2S/c9-6-1-2-7-5(3-6)4-8(10)13(7,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZAGDVHYOETM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2(=O)=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-1-benzothiophene 1,1-dioxide |
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